1,2,4-Triazin-3-amine, 5-phenyl-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-3-amine, 5-phenyl-N-2-propenyl- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3-amine, 5-phenyl-N-2-propenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-phenyl-1,2,4-triazin-3-amine with propenyl halides in the presence of a base can yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-3-amine, 5-phenyl-N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives, as well as various substituted triazine compounds. These products can have different biological or chemical properties, making them useful for various applications .
Scientific Research Applications
1,2,4-Triazin-3-amine, 5-phenyl-N-2-propenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-3-amine, 5-phenyl-N-2-propenyl- involves its interaction with specific molecular targets and pathways. For example, some derivatives of triazine compounds have been shown to act as antagonists of the adenosine A2A receptor, which is involved in various physiological processes . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazine: Another isomer of triazine with different substitution patterns and properties.
1,3,5-Triazine: Known for its use in the production of herbicides and resins.
Tetrazine: A related heterocyclic compound with four nitrogen atoms in the ring, used in bioorthogonal chemistry.
Uniqueness
1,2,4-Triazin-3-amine, 5-phenyl-N-2-propenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a propenyl group on the triazine ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
213479-82-4 |
---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-phenyl-N-prop-2-enyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C12H12N4/c1-2-8-13-12-15-11(9-14-16-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,15,16) |
InChI Key |
KOHQYHNBOKAWIL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=CN=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.